Stachybotrysin B

Übersicht

Beschreibung

Stachybotrysin B is a phenylspirodrimane compound isolated from the deep-sea fungus Stachybotrys sp. . This compound is part of a broader class of secondary metabolites produced by Stachybotrys species, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Stachybotrysin B involves the cultivation of the Stachybotrys fungus under specific conditions. The fungus is typically grown on a solid culture medium, such as par-boiled rice, which provides the necessary nutrients for optimal toxin production . The extraction process involves the use of solvents to isolate the compound from the fungal culture.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar principles to laboratory-scale synthesis. Large-scale cultivation of the fungus and subsequent extraction and purification processes would be required to produce significant quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Stachybotrysin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antifungal Properties

Stachybotrysin B exhibits significant antifungal activity, making it a candidate for developing new antifungal agents. Research has shown that it can inhibit the growth of various fungal pathogens, including those resistant to conventional treatments.

Antiviral Activity

Recent studies suggest that this compound may possess antiviral properties, potentially effective against viruses responsible for respiratory infections. This opens avenues for further research into its mechanism of action and efficacy in clinical settings.

Anticancer Potential

There is emerging evidence that compounds derived from S. chartarum, including this compound, may have anticancer effects. These compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Biotechnological Applications

Biodegradation of Pollutants

this compound has been studied for its role in biodegradation processes, particularly in breaking down environmental pollutants such as plastics. The enzymes produced by S. chartarum can degrade low-density polyethylene, offering a sustainable solution to plastic waste management .

Enzyme Production

The fungus is a source of various enzymes like cellulases and laccases, which have industrial applications in bioprocessing and waste treatment. These enzymes can be utilized in the textile industry for bleaching processes and in agriculture for biomass conversion .

Case Studies

Research Findings

Recent literature reviews have compiled extensive data on the metabolites produced by S. chartarum, including this compound. A notable review documented over 215 metabolites with diverse bioactivities, emphasizing the potential of these compounds in drug development . The structural features of these metabolites are unique, allowing for modifications that could enhance their therapeutic efficacy.

Wirkmechanismus

Stachybotrysin B exerts its effects by interacting with specific molecular targets and pathways. The compound has been shown to inhibit the activity of protein kinase CK2, a key enzyme involved in various cellular processes . By inhibiting CK2, this compound can disrupt cell cycle regulation, gene expression, and other critical functions, leading to the reversal of multidrug resistance in cancer cells. Additionally, the compound increases the intracellular concentration of anticancer drugs by preventing their efflux from the cells .

Vergleich Mit ähnlichen Verbindungen

Stachybotrysin B belongs to a class of compounds known as phenylspirodrimanes, which includes several other biologically active molecules. Some similar compounds include:

Stachybotrydial: Another phenylspirodrimane with potent biological activities, including inhibition of protein kinase CK2.

Stachybotrydial acetate: A derivative of stachybotrydial with enhanced inhibitory activity against CK2.

Acetoxystachybotrydial acetate: A compound with similar structure and activity to stachybotrydial acetate.

Compared to these compounds, this compound is unique in its specific ability to reverse multidrug resistance in cancer cells at non-cytotoxic concentrations . This property makes it a particularly valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Stachybotrysin B is a bioactive compound derived from the fungus Stachybotrys chartarum, commonly known as black mold. This compound, along with other metabolites produced by S. chartarum, has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of Stachybotrys chartarum

Stachybotrys chartarum is a toxigenic fungus frequently found in damp environments, where it can produce various mycotoxins and bioactive metabolites. The fungus is notorious for its potential health impacts on humans, particularly through inhalation of spores that may lead to respiratory issues and other health complications. Recent studies have highlighted the therapeutic potential of its metabolites, including this compound, which may offer novel applications in medicine and biotechnology.

Biological Activities of this compound

This compound exhibits several biological activities that are significant for both therapeutic and toxicological research. Key findings regarding its biological activity include:

- Cytotoxicity : this compound has shown moderate cytotoxic effects against various cancer cell lines. In vitro studies report IC values ranging from 9.23 to 31.22 µM against A-549 (lung cancer), SMMC-7721 (liver cancer), and MCF-7 (breast cancer) cells .

- Anti-inflammatory Properties : The compound has been observed to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The IC for NO inhibition was found to be approximately 27.2 µM, indicating potential use in managing inflammatory conditions .

- Neuroprotective Effects : this compound demonstrated neuroprotective properties against glutamate-induced toxicity in SK-N-SH neuroblastoma cells, enhancing cell viability by 17.4% at a concentration of 10 µM .

Case Study 1: Cutaneous Infection

A notable case involved an 80-year-old male who developed a cutaneous infection attributed to S. chartarum. Initially misdiagnosed with a bacterial infection, further analysis revealed the presence of black mold in excised tissue samples. The patient was treated with amphotericin B, highlighting the need for awareness regarding S. chartarum infections beyond pulmonary mycotoxicosis .

Case Study 2: Respiratory Health Impact

Research has shown that inhalation of S. chartarum spores can lead to respiratory issues due to the production of trichothecene mycotoxins, including this compound. These mycotoxins are potent inhibitors of protein synthesis and can induce inflammation in the respiratory tract . Understanding these effects is crucial for assessing the health risks associated with exposure to this fungus.

Data Table: Biological Activities of this compound

Eigenschaften

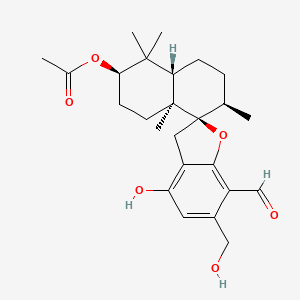

IUPAC Name |

[(2R,4aS,5R,6R,8aS)-7'-formyl-4'-hydroxy-6'-(hydroxymethyl)-1,1,4a,6-tetramethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-3H-1-benzofuran]-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-14-6-7-20-23(3,4)21(30-15(2)28)8-9-24(20,5)25(14)11-17-19(29)10-16(12-26)18(13-27)22(17)31-25/h10,13-14,20-21,26,29H,6-9,11-12H2,1-5H3/t14-,20+,21-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTZGKRXYRFKIF-UKDHAUJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)CO)O)(CC[C@H](C2(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.